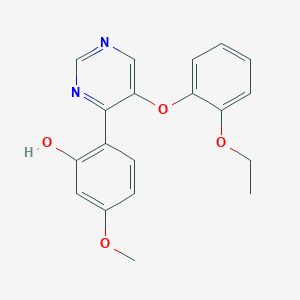
2-(5-(2-Ethoxyphenoxy)pyrimidin-4-yl)-5-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(5-(2-Ethoxyphenoxy)pyrimidin-4-yl)-5-methoxyphenol, also known as AG-99 or AG-99B, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This molecule has been shown to inhibit the activity of several different proteins that are involved in cancer cell growth and survival.
Scientific Research Applications
Antifungal Applications
Research on pyrimidine derivatives, similar to the compound , shows promising applications in antifungal treatments. A study by Jafar et al. (2017) found that synthesized dimethylpyrimidin-derivatives exhibited significant antifungal activity against fungi like Aspergillus terreus and Aspergillus niger (Jafar et al., 2017).
Antiviral Activity
Pyrimidine derivatives have been shown to inhibit retrovirus replication in cell culture. Hocková et al. (2003) demonstrated that certain 5-substituted 2,4-diaminopyrimidine derivatives markedly inhibited retrovirus replication, including human immunodeficiency virus and Moloney murine sarcoma virus (Hocková et al., 2003).
Aldose Reductase Inhibition and Antioxidant Activity
La Motta et al. (2007) reported that 2-phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives, bearing a phenol or catechol moiety, were effective as aldose reductase inhibitors and exhibited significant antioxidant properties. This highlights the potential of pyrimidine derivatives in treating conditions related to oxidative stress (La Motta et al., 2007).
Herbicidal Activity
Zhu et al. (2021) synthesized novel pyrimidine derivatives containing 1,2,4-triazole, which exhibited good inhibition activities against Brassica napus (rape) and Echinochloa crusgalli (barnyard grass), suggesting potential applications as herbicides (Zhu et al., 2021).
Anti-Corrosion Characteristics
Satpati et al. (2020) synthesized Schiff base derivatives of vanillin and found that they showed effective anti-corrosive properties on mild steel in acidic environments. This indicates the potential of pyrimidine derivatives in materials science and engineering applications (Satpati et al., 2020).
properties
IUPAC Name |
2-[5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-3-24-16-6-4-5-7-17(16)25-18-11-20-12-21-19(18)14-9-8-13(23-2)10-15(14)22/h4-12,22H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWMATYTJKRVJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=CN=CN=C2C3=C(C=C(C=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

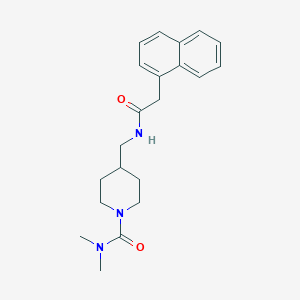
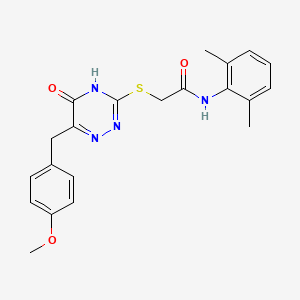
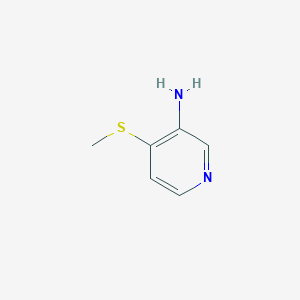
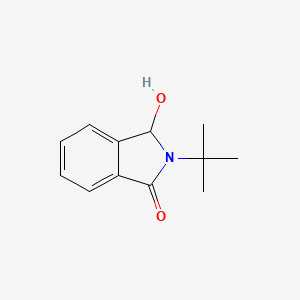
![(1R,2R)-2-(Benzylamino)cyclohexan-1-ol;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/no-structure.png)
![(2Z)-2-[(2,5-difluorophenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2648691.png)
![N-(5-(diethylamino)pentan-2-yl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2648692.png)
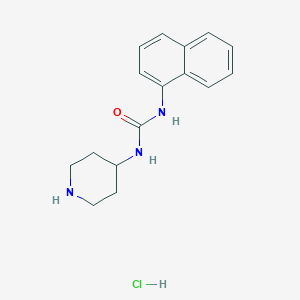
![2-[(2,5-Dimethylphenyl)methyl]-6-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2648697.png)
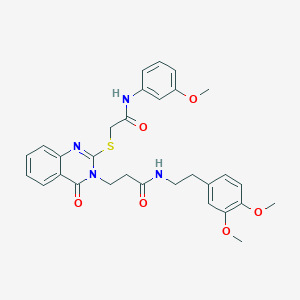
![5-[3-(1,3-Diphenylpyrazol-4-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid](/img/structure/B2648702.png)
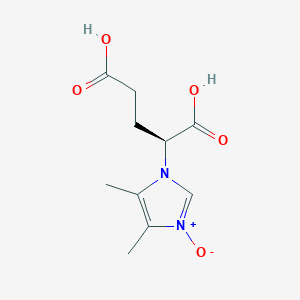
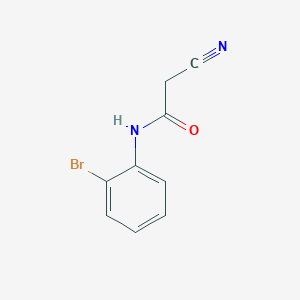
![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2648706.png)